molecular formula C23H21N3O5S B3732052 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-imino-2,5-dihydro-1H-pyrrol-3-ol

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-imino-2,5-dihydro-1H-pyrrol-3-ol

Cat. No.: B3732052
M. Wt: 451.5 g/mol
InChI Key: DXKSHPFMAPCIOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-imino-2,5-dihydro-1H-pyrrol-3-ol features a complex heterocyclic architecture:

  • Thiazole ring: Substituted at position 4 with a 3,4-dimethoxyphenyl group, enhancing lipophilicity and π-stacking interactions.
  • Dihydro-pyrrol-3-ol core: A 5-imino-2,5-dihydro-1H-pyrrol-3-ol system introduces hydrogen-bonding and tautomeric flexibility.

This structural combination suggests applications in medicinal chemistry, particularly as a bioactive scaffold. However, direct pharmacological data are absent in the provided evidence, necessitating comparative analysis with analogs.

Properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-imino-2H-pyrrol-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O5S/c1-28-17-5-3-13(9-19(17)29-2)15-12-32-23(25-15)21-16(27)11-26(22(21)24)14-4-6-18-20(10-14)31-8-7-30-18/h3-6,9-10,12,24,27H,7-8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXKSHPFMAPCIOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)C3=C(CN(C3=N)C4=CC5=C(C=C4)OCCO5)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs from Literature

The following compounds share partial structural homology with the target molecule:

Compound Name / ID Key Structural Features Molecular Formula Notable Differences vs. Target Compound
4-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine hydrochloride Benzodioxin, pyrrole, thiazole C₁₉H₁₈ClN₃O₂S - Methyl groups on pyrrole
- Thiazol-2-amine vs. dimethoxyphenyl-thiazole
4-[[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-prop-2-enyl-1,3-thiazol-2-ylidene]amino]-1,5-dimethyl-2-phenylpyrazol-3-one Benzodioxin, thiazole, pyrazolone C₂₅H₂₄N₄O₃S - Prop-2-enyl substituent on thiazole
- Pyrazolone core vs. dihydro-pyrrol-3-ol
5-(3,5-diaryl-4,5-dihydropyrazol-1-ylmethylene)-2-thioxothiazolidin-4-ones Thiazolidinone, dihydropyrazole Variable - Thiazolidinone instead of benzodioxin
- No pyrrole-imino system

Impact of Structural Variations on Properties

Electronic and Steric Effects
  • Benzodioxin vs.
  • Thiazole Substituents : The 3,4-dimethoxyphenyl group on the target’s thiazole ring increases electron-donating capacity and steric bulk compared to thiazol-2-amine () or prop-2-enyl (), which may alter solubility and metabolic pathways.
Hydrogen-Bonding and Tautomerism
  • The 5-imino-2,5-dihydro-1H-pyrrol-3-ol core enables tautomerism between enol and keto forms, a feature absent in pyrazolone () or thiazolidinone () analogs. This could enhance interactions with biological targets through dynamic H-bonding .

Analytical Considerations

  • Crystallography : Tools like SHELX are critical for resolving the tautomeric state of the dihydro-pyrrol-3-ol core, which influences reactivity and bioactivity.
  • Wavefunction Analysis : Software such as Multiwfn could elucidate electron localization patterns, particularly in the benzodioxin and thiazole regions, to predict sites of electrophilic/nucleophilic attack.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-imino-2,5-dihydro-1H-pyrrol-3-ol
Reactant of Route 2
Reactant of Route 2
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-imino-2,5-dihydro-1H-pyrrol-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.